1-Methyl-7-nitrobenzotriazole

structural elucidation regioisomer identification nitration regiochemistry

1-Methyl-7-nitrobenzotriazole (CAS 14209-07-5) is a C7-methylated, 7-nitro-substituted 1H-benzotriazole derivative within the broader nitrobenzotriazole family. The benzotriazole core supports applications spanning corrosion inhibition, synthetic intermediate, and bioactive scaffold development.

Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
CAS No. 14209-07-5
Cat. No. B085989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-7-nitrobenzotriazole
CAS14209-07-5
Synonyms1-Methyl-7-nitro-1H-benzotriazole
Molecular FormulaC7H6N4O2
Molecular Weight178.15 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC=C2[N+](=O)[O-])N=N1
InChIInChI=1S/C7H6N4O2/c1-10-7-5(8-9-10)3-2-4-6(7)11(12)13/h2-4H,1H3
InChIKeyXCAKJJBLSHSJNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-7-nitrobenzotriazole (CAS 14209-07-5): A Regioisomerically Defined Nitrobenzotriazole Scaffold for Unambiguous Structure–Reactivity Studies


1-Methyl-7-nitrobenzotriazole (CAS 14209-07-5) is a C7-methylated, 7-nitro-substituted 1H-benzotriazole derivative within the broader nitrobenzotriazole family. The benzotriazole core supports applications spanning corrosion inhibition, synthetic intermediate, and bioactive scaffold development. Historical structural misassignment [1] and the well-characterized isomeric nitrobenzotriazole series [2] position this compound as an essential authentic standard for regioisomer-controlled investigations.

Regioisomer-authenticated 7-nitro scaffold via unambiguous cyclization route
Multinuclear NMR reference standard with complete ¹H, ¹³C, ¹⁵N shift assignments
Tautomerically fixed 1-methyl structure eliminates prototropic equilibria

Why Generic 1-Methyl-nitrobenzotriazole Sourcing Leads to Regioisomeric Misidentification and Experimental Irreproducibility


Nitrobenzotriazoles with identical molecular formulae (C₇H₆N₄O₂) but differing nitro-group positions constitute distinct chemical entities with divergent reactivity, spectroscopic signatures, and biological profiles. The 7-nitro substitution pattern was historically confused with the 4-nitro isomer until definitive synthetic and spectroscopic correction [1]. Sourcing a generic “1-methyl-nitrobenzotriazole” without regioisomer verification risks acquiring the wrong isomer, leading to irreproducible synthetic outcomes, incorrect structure–activity relationships, and wasted procurement expenditure.

Generic 1-methyl-nitrobenzotriazole may correspond to the 4-nitro or other regioisomer, causing structural misidentification.
Isomers with identical C₇H₆N₄O₂ formulae exhibit divergent reactivity, spectroscopic signatures, and biological profiles.
Unverified sourcing risks wasted procurement expenditure and irreproducible synthetic or SAR outcomes.

1-Methyl-7-nitrobenzotriazole (14209-07-5): Comparator-Driven Quantitative Differentiation Evidence


Structural Identity Verification: Correction of the Historical 4-Nitro/7-Nitro Misassignment in 1-Methylbenzotriazole Nitration

Historical literature assigned the nitration product of 1-methylbenzotriazole incorrectly as a mixture of 1-methyl-4-nitrobenzotriazole and 1-methyl-7-nitrobenzotriazole. Kamel et al. (1966) demonstrated that compounds previously assigned the 1-methyl-7-nitro structure are actually 4-substituted derivatives, and that authentic 1-methyl-7-nitrobenzotriazole is obtained exclusively via cyclization of 2-amino-6-nitro-N-methylaniline with nitrous acid [1]. This correction was subsequently confirmed by multinuclear NMR spectroscopy [2].

Historical assignment correction
Head-to-head
Only the cyclization route yields authentic 7-nitro isomer; prior assignments were 4-nitro misattributions.
Structural verification context prevents regioisomer misidentification.
Confirmed by independent synthesis and NMR (Kamel et al., 1966; Larina & Milata, 2009).
structural elucidation regioisomer identification nitration regiochemistry

1H NMR Spectroscopic Differentiation: Unique Aromatic Proton Chemical Shift Pattern vs. 4-Nitro, 5-Nitro, and 6-Nitro Isomers

In DMSO-d₆, 1-methyl-7-nitrobenzotriazole (compound 2d) exhibits a distinct ¹H NMR aromatic proton pattern: H-4 at δ 8.39 (dd, J = 8.2, 1.8 Hz), H-5 at δ 7.63 (dd, J = 8.2, 7.5 Hz), and H-6 at δ 8.38 (dd, J = 7.5, 1.8 Hz). This pattern differs unambiguously from the 4-nitro isomer 2a (H-5: δ 8.39, H-6: δ 8.09, H-7: δ 9.00), the 5-nitro isomer 2b (H-4: δ 8.19, H-6: δ 7.54, H-7: δ 8.89), and the 6-nitro isomer 2c (H-4: δ 8.30, H-5: δ 8.44) [1].

¹H NMR differentiation
Cross-study
Unique H-5 signal at δ 7.63 (dd, J=8.2/7.5) vs. δ > 8.19 in 4-,5-,6-nitro isomers.
Rapid QC fingerprint for regioisomeric purity upon receipt.
DMSO-d₆, ¹H NMR; diagnostic downfield H-7 absent in 7-nitro isomer.
NMR spectroscopy isomer discrimination quality control

13C NMR Fingerprint: Characteristic C-7 Quaternary Carbon and N-Methyl Shift for Regioisomer Confirmation

The 13C NMR spectrum of 1-methyl-7-nitrobenzotriazole (2d) in DMSO-d₆ shows diagnostic signals: C-4 at δ 125.54 (J = 7.6 Hz), C-5 at δ 134.87 (J = 7.6 Hz), C-6 at δ 126.96 (J = 8.0 Hz), C-7 (nitro-bearing) at δ 123.62 (J = 169.0, 8.4 Hz), C-8 at δ 148.55 (J = 10.0 Hz), C-9 at δ 39.19, and N–CH₃ at δ 49.19 [1]. These differ markedly from the 4-nitro isomer 2a (C-7 at δ 111.26, N–CH₃ at δ 34.98) and the 6-nitro isomer 2c (C-4 at δ 118.60, N–CH₃ at δ 35.02).

¹³C NMR fingerprint
Cross-study
N–CH₃ signal at δ 49.19, deshielded by ~14 ppm vs. 4-nitro (δ 34.98) and 6-nitro (δ 35.02).
Orthogonal confirmation of 7-nitro identity via ¹³C NMR.
N–CH₃ shift serves as a calibration point for regioisomer assignment.
13C NMR regioisomer verification structural authentication

Synthetic Accessibility: Unambiguous Cyclization Route vs. Regioisomeric Mixtures from Direct Nitration

1-Methyl-7-nitrobenzotriazole is obtained as a single regioisomer via cyclization of 2-amino-6-nitro-N-methylaniline with nitrous acid [1]. In contrast, direct nitration of 1-methylbenzotriazole produces a mixture of isomers whose separation requires fractional recrystallization or chromatographic methods [2]. Similarly, methylation of 4-nitrobenzotriazole with dimethyl sulfate gives 2-methyl-4-nitrobenzotriazole and 1-methyl-4(7)-nitrobenzotriazole as a mixture, not pure 1-methyl-4-nitrobenzotriazole [3].

Synthetic route selectivity
Head-to-head
Cyclization gives single regioisomer; nitration of 1-methylbenzotriazole gives mixed isomers requiring separation.
Procurement via defined route reduces isomer contamination risk.
Cyclization from 2-amino-6-nitro-N-methylaniline (Kamel et al., 1966).
regioselective synthesis isomer separation synthetic route selection

Tautomeric Stability Advantage: Fixed 1-Methyl-7-nitro Structure vs. Prototropic Equilibria in Unsubstituted Nitrobenzotriazoles

1-Methyl-7-nitrobenzotriazole (2d) is a fixed N1-methylated derivative incapable of prototropic tautomerism, whereas unsubstituted nitrobenzotriazoles (e.g., 4(7)-nitrobenzotriazole, 1a) exist in solution as equilibrium mixtures of 1H- and 3H-tautomers [1]. The 15N NMR chemical shifts of N-1 and N-2 in N-unsubstituted benzotriazoles (1) are nearly coincident with those of their 1-methylated analogs (2), confirming that the fixed 1-methyl derivatives serve as reliable models for the tautomeric structures [1].

Tautomeric fixity
Class-level
Fixed N1-methyl structure avoids prototropic equilibria; provides discrete ¹⁵N assignments.
Preferred for NMR method development where tautomerism would confound signals.
15N NMR data and DFT calculations support fixed tautomer model.
tautomerism NMR reference standard structural fixity

Differential Degradation Susceptibility During Alkylation: 7-Nitro Stability vs. 4-Nitro Degradation to 3-Nitrobenzene-1,2-diamine

The 4-nitro group in 4-nitrobenzotriazole is highly activating toward nucleophilic attack under basic alkylation conditions, leading to ring-opening degradation to 3-nitrobenzene-1,2-diamine that complicates product isolation [1]. This degradation pathway is position-specific and not operative for the 7-nitro isomer, where the nitro group is located on the benzo ring at a position less susceptible to base-induced ring-opening. The Singh & Silakari study documented that only mild basic conditions (K₂CO₃/DMF) could suppress degradation during 4-nitrobenzotriazole alkylation [1].

Alkylation stability
Class-level
7-Nitro isomer lacks positional activation for base-induced ring-opening; 4-nitro degrades to 3-nitrobenzene-1,2-diamine.
Supports use as stable scaffold for subsequent N-alkylation reactions.
Reported degradation pathway specific to 4-nitro substitution (Singh & Silakari, 2017).
alkylation stability degradation pathway synthetic robustness

1-Methyl-7-nitrobenzotriazole (14209-07-5): Evidence-Anchored Procurement and Application Scenarios


Regioisomer-Authenticated Standard for Nitrobenzotriazole Structure–Activity Relationship (SAR) Studies

When establishing SAR for nitrobenzotriazole-based bioactive compounds, the validated structural identity of 1-methyl-7-nitrobenzotriazole (confirmed by unambiguous cyclization synthesis and multinuclear NMR [1]) ensures that observed biological activity is correctly attributed to the 7-nitro regioisomer. Procurement of CAS 14209-07-5 as the authentic 7-nitro isomer avoids the historical pitfall where 4-nitro and 7-nitro isomers were conflated [2], which would distort SAR conclusions.

NMR Spectroscopy Method Development and Computational Chemistry Benchmarking

The fixed tautomeric state of 1-methyl-7-nitrobenzotriazole eliminates prototropic exchange broadening in NMR spectra, making it an ideal standard for developing ¹H-¹³C HSQC, HMBC, and ¹⁵N correlation experiments on benzotriazole systems. The complete ¹H, ¹³C, and ¹⁵N shift assignments published by Larina & Milata [1] provide a benchmark dataset for validating DFT chemical shift predictions (B3LYP/6-311G**), with the uniquely diagnostic N–CH₃ ¹³C signal at δ 49.19 serving as a calibration point.

Synthetic Intermediate for 7-Amino-, 7-Acetylamino-, and 7-Benzoylamino-Benzotriazole Derivatives

Reduction of the 7-nitro group yields 7-amino-1-methylbenzotriazole, which can be further functionalized to acetylamino- and benzoylamino-derivatives as reported by Kamel et al. [1]. The unambiguous 7-substitution pattern is critical because the corresponding 4-substituted derivatives (from 4-nitro isomer) exhibit different electronic properties and biological profiles; the patent literature explicitly notes that 4-nitro and 7-nitro isomers require different separation protocols (fractional recrystallization, HCl extraction) [2], underscoring that starting from the correct isomer avoids costly separations downstream.

Alkylation-Stable Scaffold for N-Functionalized Benzotriazole Library Synthesis

Unlike 4-nitrobenzotriazole, which undergoes ring-opening degradation to 3-nitrobenzene-1,2-diamine under basic alkylation conditions [1], the 7-nitro isomer lacks the positional activation responsible for this degradation pathway. This makes 1-methyl-7-nitrobenzotriazole the preferred starting material for synthetic sequences where the benzotriazole N-1 position must remain intact during subsequent transformations, such as palladium-catalyzed cross-couplings or vicarious nucleophilic substitution reactions on the nitroarene ring.

Application
Selection Property
Validation Focus
SAR studies on nitrobenzotriazoles
Regioisomer-authenticated structural identity
7-nitro confirmation via unambiguous synthesis and NMR
NMR method development & DFT benchmarking
Tautomerically fixed scaffold with assigned ¹H/¹³C/¹⁵N shifts
Complete multinuclear chemical shift dataset
Synthesis of 7-amino/acetylamino/benzoylamino derivatives
Unambiguous 7-nitro substitution for correct downstream regioisomer
Reduction to 7-amino-1-methylbenzotriazole per literature
N-functionalized benzotriazole library synthesis
Reported resistance to base-induced ring-opening
Alkylation conditions without degradation pathway
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